molecular formula C18H19N3O6 B11100200 Benzamide, 3,4-dimethoxy-N-[2-(3,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-

Benzamide, 3,4-dimethoxy-N-[2-(3,4-dihydroxybenzylidenhydrazino)-2-oxoethyl]-

Cat. No.: B11100200
M. Wt: 373.4 g/mol
InChI Key: IBEAJWCNWKYQIV-AWQFTUOYSA-N
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Description

N-(2-{2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3,4-DIMETHOXYBENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydrazino, oxoethyl, and dimethoxybenzamide groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3,4-DIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Condensation Reaction: The initial step involves the condensation of 3,4-dihydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity. Large-scale synthesis may also incorporate continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3,4-DIMETHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazino and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-{2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3,4-DIMETHOXYBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as oxidoreductases and hydrolases, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3,4-DIMETHOXYBENZAMIDE
  • N-(2-{2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3-METHOXYBENZAMIDE

Uniqueness

N-(2-{2-[(E)-1-(3,4-DIHYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-3,4-DIMETHOXYBENZAMIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dual presence of dihydroxy and dimethoxy groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H19N3O6/c1-26-15-6-4-12(8-16(15)27-2)18(25)19-10-17(24)21-20-9-11-3-5-13(22)14(23)7-11/h3-9,22-23H,10H2,1-2H3,(H,19,25)(H,21,24)/b20-9+

InChI Key

IBEAJWCNWKYQIV-AWQFTUOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)O)O)OC

Origin of Product

United States

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